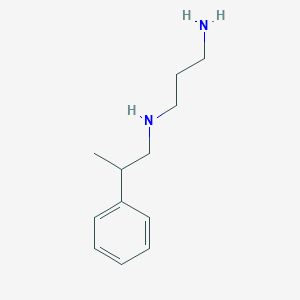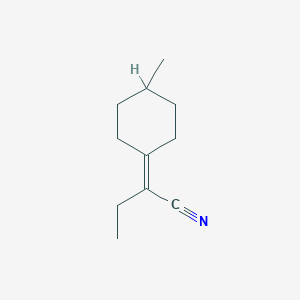
2-(4-Methylcyclohexylidene)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylcyclohexylidene)butanenitrile is an organic compound belonging to the nitrile family It features a butanenitrile backbone with a 4-methylcyclohexylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production methods for nitriles often involve the ammoxidation of alkanes or alkenes. This process involves the reaction of an alkane or alkene with ammonia and oxygen in the presence of a catalyst to form the corresponding nitrile.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Nitriles can be oxidized to amides or carboxylic acids under specific conditions.
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nitriles can undergo nucleophilic substitution reactions, where the -CN group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Sodium or potassium cyanide in ethanol is commonly used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Methylcyclohexylidene)butanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Pharmaceuticals: Nitriles are often used in the synthesis of pharmaceutical compounds due to their reactivity and versatility.
Agriculture: Nitriles can be used in the synthesis of agrochemicals, including herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylcyclohexylidene)butanenitrile involves its reactivity as a nitrile. The -CN group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, including reductions, oxidations, and substitutions. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methylcyclohexylidene)malononitrile
- 2-(4-(tert-Butyl)cyclohexylidene)malononitrile
- 2-(4-Methylcyclohexylidene)acetonitrile
- 3-(Cyanomethylene)cyclobutanecarbonitrile
Uniqueness
2-(4-Methylcyclohexylidene)butanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions and reactivity that may not be observed in other similar nitriles.
Propiedades
Número CAS |
63967-58-8 |
|---|---|
Fórmula molecular |
C11H17N |
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
2-(4-methylcyclohexylidene)butanenitrile |
InChI |
InChI=1S/C11H17N/c1-3-10(8-12)11-6-4-9(2)5-7-11/h9H,3-7H2,1-2H3 |
Clave InChI |
ZHXHBWPAXSQPHT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C1CCC(CC1)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


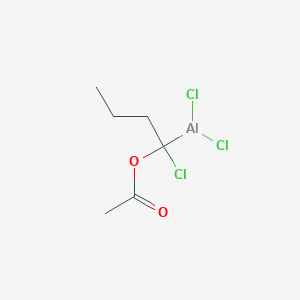

![Trimethyl[(oxolan-2-yl)oxy]silane](/img/structure/B14482459.png)
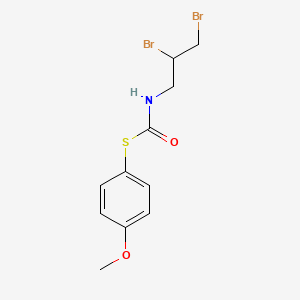
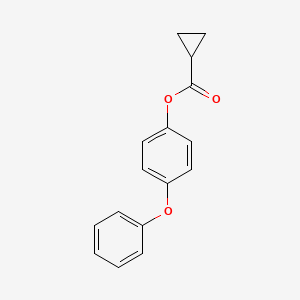
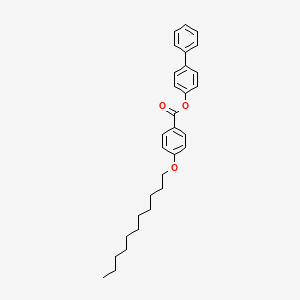
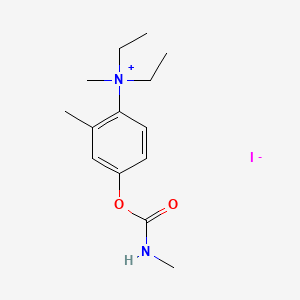
![O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine](/img/structure/B14482481.png)
![2-[(Acetyloxy)acetyl]phenyl acetate](/img/structure/B14482487.png)
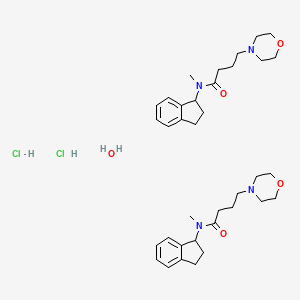
![5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14482520.png)
